molecular formula C9H10BrN5 B11855403 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine

3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine

Cat. No.: B11855403
M. Wt: 268.11 g/mol
InChI Key: AHJOQFXIJGETBD-UHFFFAOYSA-N
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Description

3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the azetidine ring and the bromo substituent in its structure makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine lies in its combination of the azetidine ring and the bromo substituent on the imidazo[1,5-a]pyrazine core. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H10BrN5

Molecular Weight

268.11 g/mol

IUPAC Name

3-(azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C9H10BrN5/c10-7-6-8(11)12-2-5-15(6)9(13-7)14-3-1-4-14/h2,5H,1,3-4H2,(H2,11,12)

InChI Key

AHJOQFXIJGETBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=C3N2C=CN=C3N)Br

Origin of Product

United States

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